3-(Chloromethyl)isoxazole chemical properties and reactivity
3-(Chloromethyl)isoxazole chemical properties and reactivity
An In-Depth Technical Guide to 3-(Chloromethyl)isoxazole: Properties, Reactivity, and Synthetic Applications
Introduction
3-(Chloromethyl)isoxazole is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered isoxazole ring bearing a reactive chloromethyl substituent at the 3-position, this molecule provides a valuable scaffold for introducing the isoxazol-3-ylmethyl moiety into a diverse range of molecular architectures.[1] The isoxazole core itself is a prominent feature in numerous biologically active compounds, contributing to their pharmacological profiles through its unique electronic properties and ability to engage in various intermolecular interactions.[2][3][4][5][6]
This guide offers a comprehensive exploration of the chemical properties, core reactivity, and synthetic utility of 3-(Chloromethyl)isoxazole. As a senior application scientist, the focus extends beyond a mere recitation of facts to an in-depth analysis of the mechanistic principles governing its reactivity and the rationale behind its application in complex syntheses, providing researchers and drug development professionals with actionable insights.
Physicochemical and Spectroscopic Profile
3-(Chloromethyl)isoxazole is typically a colorless to light yellow liquid.[7][8] Its moderate polarity stems from the electronegative chlorine, nitrogen, and oxygen atoms.[1] Due to its reactivity and to ensure long-term stability, it is recommended to be stored under an inert atmosphere in a freezer at temperatures below -20°C.[7][8]
Key Physicochemical Data
A summary of the essential physical and chemical properties of 3-(Chloromethyl)isoxazole is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 57684-71-6 | [7][9] |
| Molecular Formula | C₄H₄ClNO | [7][9] |
| Molecular Weight | 117.53 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Boiling Point | 65-66 °C at 20 Torr | [7][8] |
| Density | ~1.27 g/cm³ | [7][8] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | [7][8] |
Spectroscopic Characteristics
The structural identity of 3-(Chloromethyl)isoxazole is unequivocally confirmed by standard spectroscopic methods. While raw spectra are best consulted directly from suppliers, the expected signatures are as follows:
-
¹H NMR: The proton NMR spectrum is characterized by two distinct regions. A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would typically appear in the range of 4.5-4.8 ppm. Two doublets, representing the two protons on the isoxazole ring (at C4 and C5), would be observed further downfield, characteristic of aromatic heterocyclic protons.
-
¹³C NMR: The carbon spectrum will display four signals: one for the electrophilic chloromethyl carbon, and three for the carbons of the isoxazole ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Core Reactivity and Mechanistic Insights
The reactivity of 3-(Chloromethyl)isoxazole is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the benzylic-like carbon susceptible to attack by a wide array of nucleophiles. The adjacent isoxazole ring, being electron-withdrawing, further activates the methylene carbon for substitution.
Nucleophilic Substitution: The Workhorse Reaction
The primary utility of 3-(Chloromethyl)isoxazole in synthesis is as an alkylating agent in nucleophilic substitution reactions. These transformations typically proceed via a standard S_N2 mechanism, allowing for the direct and efficient formation of new carbon-heteroatom or carbon-carbon bonds.
Caption: Generalized S_N2 mechanism for 3-(Chloromethyl)isoxazole.
This reactivity has been exploited with a diverse range of nucleophiles:
-
O-Nucleophiles: Reactions with phenols or alkoxides, often under Williamson ether synthesis conditions (a base like K₂CO₃ in a polar aprotic solvent), yield valuable ether derivatives.[10][11]
-
N-Nucleophiles: Primary and secondary amines, such as dimethylamine or morpholine, readily displace the chloride to form the corresponding substituted amines.[10][11]
-
S-Nucleophiles: Thiolates, generated from thiols or salts like ammonium thiocyanate, are effective nucleophiles for producing thioethers or isothiocyanates.[10][11]
The choice of solvent and base is critical for optimizing these reactions. Polar aprotic solvents like DMF or acetonitrile are common as they effectively solvate the cation of the nucleophilic salt without hindering the nucleophile itself.
The Isoxazole Ring: A Stable Core and Synthetic Precursor
While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself is a robust aromatic system. Its synthesis is a cornerstone of heterocyclic chemistry, most commonly achieved via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition).[4][12][13] In this process, a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime, reacts with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[12][14][15] Understanding this synthetic route provides essential context for the molecule's origin and its potential for analogue synthesis.
Caption: General synthesis of the isoxazole ring via nitrile oxide cycloaddition.
Experimental Protocol: Synthesis of 3-(Phenoxymethyl)isoxazole
This protocol provides a representative, self-validating methodology for the nucleophilic substitution of 3-(Chloromethyl)isoxazole with a phenol, illustrating the practical application of its core reactivity. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-(phenoxymethyl)isoxazole via a Williamson ether synthesis.
Materials:
-
3-(Chloromethyl)isoxazole (1.0 eq)
-
Phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-(phenoxymethyl)isoxazole.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Rationale: A dry flask and inert atmosphere prevent the introduction of water, which could hydrolyze the starting material or interfere with the base. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.
-
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Rationale: DMF is a polar aprotic solvent that facilitates S_N2 reactions. Allowing the base to stir with the phenol ensures the formation of the phenoxide before the electrophile is introduced.
-
-
Addition of Electrophile: Add 3-(Chloromethyl)isoxazole (1.0 eq) dropwise to the stirring suspension.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures the electrophile is added to a solution where the nucleophile is already present, minimizing potential side reactions.
-
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (3-(chloromethyl)isoxazole) is consumed.
-
Rationale: Gentle heating increases the reaction rate. TLC is a crucial technique for real-time monitoring, preventing unnecessary heating that could lead to product degradation. A new, more polar spot corresponding to the product should appear.
-
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a common organic solvent for extracting moderately polar products.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Rationale: The NaHCO₃ wash removes any residual unreacted phenol. The brine wash removes residual water from the organic layer, beginning the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Rationale: MgSO₄ is a drying agent that removes trace water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenoxymethyl)isoxazole.
-
Rationale: Chromatography separates the desired product from any non-polar impurities or baseline material, yielding the final product in high purity.
-
Safety and Handling
3-(Chloromethyl)isoxazole and its derivatives must be handled with appropriate caution in a laboratory setting. It is classified as a hazardous substance, and adherence to safety protocols is mandatory.
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[16][17] It is also an irritant to the skin, eyes, and respiratory system.[18][19] Ingestion is harmful and can cause severe damage to internal tissues.[17]
-
Handling Precautions: Always handle this chemical within a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][18][19] Avoid breathing dust, fumes, or vapors.[16][17]
-
Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably refrigerated or frozen as recommended.[7][8][17] Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[16][17]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16] If swallowed, rinse mouth with water but do NOT induce vomiting; seek immediate medical assistance.[16][17]
Conclusion
3-(Chloromethyl)isoxazole stands out as a high-value synthetic intermediate. Its chemical behavior is governed by the activated chloromethyl group, which serves as a reliable electrophilic handle for introducing the isoxazole motif via nucleophilic substitution reactions. This reactivity, combined with the inherent stability and desirable physicochemical properties of the isoxazole ring, has cemented its role in the synthesis of complex molecules for agrochemical and pharmaceutical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist aiming to leverage this powerful building block in their synthetic endeavors.
References
- Sunway Pharm Ltd. 3-(Chloromethyl)isoxazole - CAS:57684-71-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-3cdkQgYT9VQQk_PQ_d0AUI4yf-CEdC73bdSKgLxoTQugjzLRMI7v4Dclp6AC6Jz5DzscDdZewLM78xDqxQA5uY0IlmIhdr4eys2COmXPzTPOKSXWaO5c0KjhIoPyPRm7ns7xJg==]
- ChemicalBook. 3-(CHLOROMETHYL)ISOXAZOLE | 57684-71-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUnnAipnLmv5pVcYBdiJzD01NgvLenX13JTt2tGPM35RFE5LRkcN8BCrXjWYkAcxzn6W_cy5U7LRePOf8twgio9AHGFOlnFFgDcvJope_xFjn3fQ-FCdiL4q0qdJzc1q3nUoHiPJHHVYyN0ybqqV97K-jouJZfPLGX1fYkSBExTA==]
- Guidechem. 3-(CHLOROMETHYL)ISOXAZOLE 57684-71-6 Ukraine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKYoA1e-rQ8uiRDtvlHalbVXoOuMfnboQvOF9Nh2PIRTR4GyIrHStFClRsb06ef-ILNWZu_M1kfIaeLlusbV-FRWcn_81sj7Gg1HZ-9GW6Pg8rMdbVRcOWnZiYXe5t1fJrc4hGOvqXTMIIzPBmngM0Pmu3DPxMFN05PUuxI7GPee8]
- ChemicalBook. 3-(CHLOROMETHYL)ISOXAZOLE | 57684-71-6 Details. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYNqFY0QjlNAy9n_mfxhQOUwQyBX9KroB8iJwltGHXNfU54ERm-l18_s4FRtUeK-l4ojqlDc8YXmCl95ISm_WzakwJ-cWNZJJ8X4fns6-lE9uuUBKoVP8-2LENkbkQk2JkGKq7o-GMq53GA7ujd6oPNbkOgOTYA-3NvIM5OzmgMg==]
- ChemicalBook. 3-(CHLOROMETHYL)ISOXAZOLE CAS#: 57684-71-6 Chemical Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVk4zYgM0hBWPydjy68vn95rcx6blLeei_AmYwzWzWQ_FcfCNuWUuYlcaXInxtxeskv4gTwr4UiByumKRcS4own-ErlpNhcQmGgYUT1RQ2jdlqg8FmiJxhodwejUc39isOKPTKhYN1wRszTSkAm18YOub0eyrs-sfdB2ACM6d0xXY=]
- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlJp0PoqoFBH1nhlwJrFVl-mq0zWyHzjQkwbmbGLOnzXNoK1g6yJUB2XiE-7IyIJJbsjoPRd1HO7OAPBVvjrHZPqx9FMFuPviWR0D_gMC5nefOJhKokrWFmulUG5NxvOD0vVw=]
- Thermo Fisher Scientific. 3-(Chloromethyl)-5-phenylisoxazole - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrXJlmPLkQrVUN7PqSpG7QIijc8VGyujjNxdppdFljmlBL1wMQAVrYoH5eKeH4zGsbp2wSHj6NLnGakcGPG2wuYUAQUrzfuC8wPjfqLs5GGg7rnVGMKx4FvCBkXwB0wcXZ5ONYpdq1FJQ-7BC2SNQd84d91DPue6rxlTbPj8KsN2mGH32Y34eonkNVAYPEZH7lsml0lJ_S63g0x18l3RwVwc9JOIgUsGPeXJ-tpnuapexCNuH5IHpUyYKV1wiHJ4agFSaGPSQMSeGwKkVjFw-qa3x_g==]
- ResearchGate. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsDUTYmVlw_3PZIrY7sQbQ2iyifpMQH9YfVapmUL7HQvu1pGA_Zbh86P9xC-Y0lN-415j8hhdOG_3sQR2W26XR8Zj1mQH1ChrdyDLHchdV098AU9TL9CyKOAr1dvKuu31gksSvy6QKB3ZecEYbwIxU6V7gqQm-lguHwMMWEJvoUHW5nT0NS8kxSDzCPjSWod1A4dVL1kEP1RTuNFPiOQe74kVbUMMb1TAHnzvsg==]
- Fisher Scientific. SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)isoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ZbbM0jEwkYjEe0Q3taxIte3rpINU1T_1PIx6tjVTEaNGf75p0cjhe2guxNm2EnAByQXoygphu8eylPcsJgucqD3aSydBd5qNjT_NM_POENF1g_Wgb782Y3C72tHh8NsJYybXLE35YDs-UIM-pE10AsWVqG7Gy0U-CN9YfvCL3A6PMEDsQGVYWiv6jt3rZbE_esexADhPJew3fNvoXV4XvFr3LVkEX1cKQX6-uRrIVsBb1ixhDx-XNj93w6jyyVcbDkhe4f_oiJWN43tbaVO4MKpOgBRJ-UnfGw==]
- National Center for Biotechnology Information. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa077Ycmg3-1kOA0Uhr-ds_NSSjXr6klKRbPuUH576j_12aLRQ0_1dO074yuOLbh5JYIbpffzZurSNDQI7YuZGTFAaI1DkY3Jal8BRt6yyVu4LCxlm8Z0Mnx7puB8WbKTSH4tDSAA9B77Yylc=]
- ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DvJSfZ2c5GM2ZY_Z2jq9A_r43BK-d3FzUUowVMaxpDI1Ads1ehIHR_6Qcm3abeTckA9Wh2fSDTW2Wbd4NYAlnMbiHeysuC8JAba95EivGLD2z21_wLIOywy6_OilK3kB4XDbR21zAxA7rOyO-RyhWwWjIxkqz6QNtneexCbeOtNuFY2_rNXGFVzBlsRCNWmigcGY0hzoqvYwIBU0d053kChMTg6aDRWNzzCNOr9OfGLdAXuXWlEyYvsm9uH_VHlH7mIIfHYTKoZ7Zr6fxg==]
- Google Patents. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWFwmctYVIM6e33fHjCk7AOJK9zMY13so-lwzvAlpdoHjndrtDW5Uye1Zwu2WivD-Ts-uSJQ7D2nn6pKWR4uxBCninXcmn023oagIzEgK29mpDAWAcr5kIRQPH8TpIusdtm6Jjma0jO3obfd4=]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07PLCHQBilxk1R9SQNdzensqWR1s3YTxXqc1JmdHBfdiHZT04evJj9YRkez1J7kgz7bqLj1WWDyz7lIqo04hu5zWGY-hd9zxZbCW3B2JdOY6ZWp4YjbPWJ-b2k_X20uxZj3-IA2Y=]
- Angene Chemical. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgWUqgJb0zVQ0BrIuTTLrAVmuuMsHn8tmNAcXpC9wNRPXEe7IdaXVoRpxC25iogcHHuHc-F0cIyyLKF_2J0KVpIr_jW4zgOOM0SyBWcnTdo0aXJCoW0vhzPbLI7totqnS_NkFh7lYHICxww==]
- BenchChem. Application Notes and Protocols for Cycloaddition Reactions Involving Chloro-Substituted Benzisoxazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuOQ1tSRm-_m6bxXaTwSPP6h7YF4XM75MXuKzOrTbsb1pBf7gfuRs5c8bOBnB8o9ukvVvkAwp66ND21RkGbYpsQ4WUmNeTtNJgqaOvAREs-7wlLm6lp45acCXiQTDoIfqWfkJzFJ88wZCsUhsf7Jo0itFdNnlJEo4WL3aR6fOXXQP9bvvYPrgNXQ1zAajffr2m3RN0fJZfQJWS8cPiOCZhTK9E6cNVtSLZszRC774VilRHMOGRfA_2yDkCoac5tgLESwT08Q==]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOjLxazt1htAA1a_UxKMPHQRgLwSJZ-43XKlj-v-7jX7yaJDdR0joIB5TkV4llSdPD6ookpCxWMpuA8sWoMpQYtSRLT1eUmGp4A6jVIXTOOZiqZfOmeZn4g1JUcfHvZHcaQBT4advGhos4U2w4VfNI0ccxZB69IH8EW1V6BbqV4KpU_ZVEfWVF0NPBeV58YzCjfjKsLb7b_KdiqF_Yfx3hhFFMCJFG4wKijnBGhbX-Ug=]
- ACS Publications. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_rry41Rgpug49wjMa_0I4TkpY3vDXWn3LeCeDIW_Nn8eSaBmUqxqKCMN6_lPi8Thayv7HKS8CBiKaad0v8YMY7g9zfsK4wBntb3aLEkOiitUP3fjvIMT_SwOgXdTSau6y7iYaX6chV8=]
- Fisher Scientific. SAFETY DATA SHEET - Isoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkbQ4K2ELmuwENy2LQJpOxRGAiLDnybGdjd7vvqnq396smMFxfxKnYIjyj7jZkHn3BCV0rhteEcHs1WvFXiwsfVMBRi9hLUhzT1WUld75RwJbK9mmo0u4_mty7VPh7tHS3H0jioTBoWcBdedTKupPuF4mK4uFnygXMJWquNGBp3p1d64mKI7s95eAlFcVFAvoRvS0kwyIIWMPiHCb7HkAbJHQdEqQcpJ4TuJc21rS84447v2gqkANnvD251Q5u61PbEDAAZuXyGjWdBZnH]
- CymitQuimica. CAS 57684-71-6: 3-(chloromethyl)isoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnIzE9bKJNg0Bo7DIKcUlmWhRq5oVa3pRrA_m5-tEcPd1E2iVkV1Lou34hFl2Db96cVsI0ckJTlP8n2Mp8W2G0LRSNwm6CUb5DNTmjC1K_na8LQ4uC536kRYdJJ9-ObDxYCo=]
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzxAo_Ubssjx6skZImls9cMJLZar-6Uk70qHr4nnloAFVU2mCCv9bIB0lr7UFPvUmlnlONn05bCuITdQGq9RqzJ9Aq0J5fgEtuuxIWq0nU1y6KUZSnjN9a7UyCUa29cOBfunxpkAQv9EtAjxm4SAcHBNnaqoXJ2oMFEFI9]
- Organic Chemistry Portal. Isoxazole synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5g1ycJlfnHQRM_aW3ifyYsLvnuNHFEpoXOosVgI8tfJm7Qn_yoN997M7Kupo6-yS75WwcWPnGDmQmGNrCcTuhe_CWIP4IIM6IRJzGWCYJdT0hB4vRBtj95r2xOpHVJLRTxmCpNB9y-0nCJfsfWbRKYbXbNvlf6JX7EHMS6P-QbZib0A==]
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqaVxbOYqT6GGZA_28gJS9uc0gslidyGXD2ra7AKuxKK9RoFrxVCeXnIGXgedwc5LRlNr98D2ictSggKBoGJlrVHDbhEopMPfqstthl_GpDMY4gA9PrY9dQDf7iJZYe_RnhTgTcAMYUMH6EqK68-9W6pS9RIbQ34w=]
- PubChemLite. Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (C7H8ClNO3). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWVerh8twOfDrEItbhFv6kiFs0PJO6OeSQwO-pa08fnsXbS76wyRFIdJRuBkhNXu8Lr26XuYwz0IgAAAJGZcdi6PVYBShyyp66oLS6OV9C20epLXByVeTxTxlUowGEtXV_T0hM-mruvCginFX3w==]
- Pharmacia. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOUFZOafTvza-bCLKeJdWVr40HgJ8fmX3X3YH_8fF7OvYp4idLYTgAQMpqBvx6hDuBk6nB3KT5GDq9bGqfeCL0p3c3QHW468RREzTvhWRMRSqK1k_PMNd96THVPJwlpJ2FiCwKFnqoXbXoh6IftB1o882XiuBADu-nrGe6zbaAY24=]
- National Center for Biotechnology Information. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKC0e-Z4CX9CZhp8vTsO81-ZY4zki5gKP_2S_c9xZQJryYWaR_M9-ZydeQA_C8ff6hmdv_4mNfQnl9Wka5EZ-iK0272sCwi-45n8DyMNgga1F2si8KjttRYnB0077r0XK1BBvo-OWRal19_ZQ=]
- National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtV0MeLpwvbiWaEaL22VWKke1OuI0C7pXXsLXYpO6vd6Nmgs-tZkrIsZ2b2HiEbloEA9znBX-CtKoOBKeFr4WSDP0kaq7QnIXAsKRdtir_b6lwioUqIu0wBBlP35awJKGfMYiYEppnu5Qs-gAB]
- ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWCEG468j37h-129VsXGRBbM6no9x6WIR_shKJCpafK-2VffesBZ_2VBJfJ3eA0_8nPUqnf7Nh3Qw6X3y2sBGO_xbe9sJ26zRfKe1eTpGycGZz2aKm38LehTlVVdltMJWx99wdlEi8UMCEm-HbejYFtGtOQ6FQE-6gAerdKwf3KU92x6HG_ABHKC9Q_NnjkHZP8sKw9qBxQWonQ92K1aWw-qd1FWmfPfOpiufwHG8=]
- MDPI. A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_0pHowM4cOsoRNDboEnWMLvzZNUqsXvQNKX0S_draekXKf49O0Sa0xOqtckTNetpALDsJ6Vpx9R9a_y88qLQHOElOBvyMT8nKyPp2VN4NuWTD4PvKMjDgiMYh6kRnGhjS-tu]
- ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNzwbJYkzLYz8gQilHx4XdF7fYX96tyxrrZ06QXALeEg4cEzle3CfEYuRpmeTLR9y0ef_z2EqBi_Mis6xcMqoTu1uj3joSsueUEEceeRSUdXnPgVg5AtPBqeFxfy6fDy9PHjkCve1198o_wwH_YtPbeOBfp79MwJC_9JevXzQUoTQSKo5qEHYNbyREI6rF5gp_uAfkXJpyYJ1h10kF]
- ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz-8AYBlsJfNZ3ZIbCaXB80-M7cZdCGJuWnzOxYn1yb7zaM35gkZIlv5kyh8dxbKDWj-un7zRLMMTREyNharI4o8WjLyE29hzMG1iFJ68jpCZAYu0OarALHVIEKT2jAoLOaX5KgqZYjRU=]
Sources
- 1. CAS 57684-71-6: 3-(chloromethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(CHLOROMETHYL)ISOXAZOLE | 57684-71-6 [amp.chemicalbook.com]
- 8. 3-(CHLOROMETHYL)ISOXAZOLE CAS#: 57684-71-6 [chemicalbook.com]
- 9. 3-(Chloromethyl)isoxazole - CAS:57684-71-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ca [fishersci.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. angenechemical.com [angenechemical.com]
